BenchChemオンラインストアへようこそ!

MOG (92 C106), mouse, rat

EAE induction epitope screening MHC restriction

MOG (92–106) is a 15‑mer synthetic peptide (DEGGYTCFFRDHSYQ) representing amino acid residues 92‑106 of the extracellular Ig‑like domain of myelin oligodendrocyte glycoprotein (MOG), a minor CNS myelin component. It is the exclusive encephalitogenic epitope of MOG in the SJL mouse strain (H‑2s haplotype) and is equally effective in DA rats and rhesus monkeys, making it a key reagent for experimental autoimmune encephalomyelitis (EAE) studies across species.

Molecular Formula C80H105N21O27S
Molecular Weight 1824.9 g/mol
Cat. No. B12375489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOG (92 C106), mouse, rat
Molecular FormulaC80H105N21O27S
Molecular Weight1824.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O
InChIInChI=1S/C80H105N21O27S/c1-40(103)66(101-75(123)52(29-43-14-18-46(104)19-15-43)90-62(108)36-87-61(107)35-88-68(116)50(23-25-63(109)110)91-67(115)48(81)32-64(111)112)78(126)100-59(38-129)77(125)96-54(28-42-11-6-3-7-12-42)72(120)94-53(27-41-9-4-2-5-10-41)70(118)92-49(13-8-26-86-80(83)84)69(117)98-57(33-65(113)114)74(122)97-56(31-45-34-85-39-89-45)73(121)99-58(37-102)76(124)95-55(30-44-16-20-47(105)21-17-44)71(119)93-51(79(127)128)22-24-60(82)106/h2-7,9-12,14-21,34,39-40,48-59,66,102-105,129H,8,13,22-33,35-38,81H2,1H3,(H2,82,106)(H,85,89)(H,87,107)(H,88,116)(H,90,108)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,124)(H,96,125)(H,97,122)(H,98,117)(H,99,121)(H,100,126)(H,101,123)(H,109,110)(H,111,112)(H,113,114)(H,127,128)(H4,83,84,86)/t40-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,66+/m1/s1
InChIKeyDXDCKUPARGLTIX-HOGNHCGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOG (92–106), mouse, rat – A Haplotype-Restricted Encephalitogenic Peptide for SJL-Relapsing-Remitting EAE Models


MOG (92–106) is a 15‑mer synthetic peptide (DEGGYTCFFRDHSYQ) representing amino acid residues 92‑106 of the extracellular Ig‑like domain of myelin oligodendrocyte glycoprotein (MOG), a minor CNS myelin component [1]. It is the exclusive encephalitogenic epitope of MOG in the SJL mouse strain (H‑2s haplotype) and is equally effective in DA rats and rhesus monkeys, making it a key reagent for experimental autoimmune encephalomyelitis (EAE) studies across species [1]. The peptide is widely employed to model relapsing‑remitting and progressive forms of multiple sclerosis (MS) in genetically susceptible rodent strains [1][2].

Why MOG (92–106) Cannot Be Replaced by Other MOG Peptides or In‑Class Antigens


MOG peptides are not interchangeable because encephalitogenicity is strictly determined by MHC‑II haplotype compatibility: MOG (92‑106) requires the I‑As (H‑2s) restriction element, whereas MOG (35‑55) is restricted by I‑Ag7 or I‑Ab, and MBP/PLP epitopes are restricted by other MHC molecules [1][2]. Consequently, MOG (35‑55) fails to induce disease in SJL/J mice, and MOG (92‑106) does not elicit EAE in C57BL/6 (H‑2b) mice [1][2]. Furthermore, the downstream immunological signature differs qualitatively among epitopes: MOG (92‑106) uniquely triggers a diversified B‑cell response with simultaneous epitope spreading to secondary myelin antigens, a property absent from MBP84‑96‑ and PLP139‑151‑induced disease [3]. These fundamental differences preclude generic substitution and demand epitope‑matched experimental design.

Quantitative Differentiation Evidence for MOG (92–106) Versus Closest Analogs


Exclusive Encephalitogenicity in SJL Mice Among MOG‑Derived Epitopes

When a panel of overlapping 15‑mer peptides spanning the entire MOG Ig‑like domain was tested for EAE induction in SJL (H‑2s) mice, MOG (92‑106) was the sole fragment capable of eliciting clinical disease; peptides covering residues 1‑22, 43‑57, and 134‑148 uniformly failed to produce any neurological signs despite equal immunisation conditions [1]. In contrast, Biozzi AB/H mice (H‑2dq1) developed disease in response to at least three different epitopes (1‑22, 43‑57, 134‑148), underscoring the exclusivity of the 92‑106 segment for the H‑2s haplotype [1]. This is a direct head‑to‑head comparison within a single study.

EAE induction epitope screening MHC restriction

Induction of a Diversified B‑Cell Autoimmune Repertoire Not Seen with MBP or PLP Epitopes

Immunisation with MOG 92‑106 triggered extensive serum IgG1 and IgG2b reactivity against a broad panel of secondary myelin antigens, including multiple epitopes of myelin basic protein (MBP) and proteolipid protein (PLP), indicating simultaneous B‑cell epitope spread [1]. By contrast, mice immunised with the encephalitogenic peptides MBP84‑96 or PLP139‑151 generated autoantibodies directed exclusively toward the disease‑inducing antigen, with no detectable reactivity to other myelin components [1]. This qualitative difference was observed in a direct head‑to‑head comparison within the same study.

epitope spreading B cell autoimmunity myelin antibody

Dual‑Course Disease Programming Enables Modelling of Relapsing‑Remitting and Progressive MS Subtypes

Using MOG 92‑106, Tsunoda et al. (2000) demonstrated that the same encephalitogenic peptide can elicit either relapsing‑remitting EAE (RR‑EAE) or primary/secondary progressive EAE (PP‑EAE/SP‑EAE) depending on the mouse genetic background and the inclusion of pertussis toxin (BP) [1]. SJL/J mice uniformly developed RR‑EAE irrespective of BP co‑administration, whereas A.SW mice developed PP‑EAE without BP and SP‑EAE when BP was supplemented [1]. This flexibility in disease phenotype is not achievable with MOG (35‑55), which consistently produces a monophasic or chronic non‑relapsing course in C57BL/6 mice.

disease course mouse strain pertussis toxin

Spontaneous EAE Development with 94% Penetrance in TCR‑Transgenic Model

In TCR1640 transgenic mice expressing an I‑As‑restricted T‑cell receptor specific for MOG 92‑106, 94% of animals spontaneously develop chronic paralytic EAE between 60 and 500 days of age under specific‑pathogen‑free conditions [1]. This near‑complete penetrance contrasts with the variable incidence (typically 50–90%) reported for actively induced EAE with other myelin epitopes in outbred or non‑transgenic settings. The spontaneous model facilitates studies of B‑cell recruitment and clonal expansion prior to disease onset.

spontaneous EAE TCR transgenic B cell repertoire

Cross‑Species Encephalitogenicity Extends Beyond Rodents to Non‑Human Primates

MOG 92‑106 has been shown to induce EAE in rhesus monkeys (Macaca mulatta), a non‑human primate model closely mirroring human MS pathology . This broad species reactivity contrasts with many other MOG epitopes (e.g., MOG 35‑55), whose encephalitogenic activity is largely confined to inbred mouse strains [1]. The peptide therefore supports a seamless translational pipeline from rodent proof‑of‑concept studies to primate preclinical trials.

species breadth rhesus monkey translational

Procurement‑Guided Application Scenarios for MOG (92–106)


Relapsing‑Remitting EAE Model in SJL/J Mice for B‑Cell‑Targeted Drug Discovery

Immunise 8‑10‑week‑old female SJL/J mice with 100 µg MOG 92‑106 emulsified in complete Freund's adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis H37Ra, either with or without supplemental pertussis toxin (200 ng i.v. on days 0 and 2). Under both regimens, animals develop an RR‑EAE course characterised by ascending paralysis episodes followed by partial recovery, faithfully replicating the relapsing‑remitting phase of MS [1]. The robust B‑cell response with epitope spreading makes this model particularly suitable for evaluating anti‑CD20 depleting antibodies, Bruton's tyrosine kinase (BTK) inhibitors, and other B‑cell‑directed therapeutics.

Primary Progressive MS Model in A.SW Mice Without Pertussis Toxin

For studies focused on progressive, non‑relapsing disease, immunise A.SW mice with MOG 92‑106/CFA without pertussis toxin. This protocol yields PP‑EAE with large plaque‑like demyelinating lesions, high‑titre anti‑MOG IgG2a/IgG1 antibodies, and minimal T‑cell infiltration, mimicking the antibody‑driven pathology of primary progressive MS [1]. The model is invaluable for testing remyelination‑promoting compounds and therapeutic antibodies targeting immunoglobulin‑mediated damage.

Spontaneous EAE Platform for Studying Pre‑Clinical B‑Cell Dynamics

Employ TCR1640 transgenic SJL/J mice that express an I‑As‑restricted TCR specific for MOG 92‑106. With 94% penetrance of spontaneous chronic paralysis between 60 and 500 days of age, this model allows longitudinal tracking of MOG‑specific B‑cell clonal expansion from the pre‑symptomatic stage through disease onset, without confounding effects of adjuvant‑driven inflammation [1]. Ideal for single‑cell B‑cell repertoire analysis, MOG‑tetramer tracking, and mechanistic studies of checkpoint inhibitor‑induced demyelination.

Translational Bridge from Rodent EAE to Non‑Human Primate Models

Because MOG 92‑106 is encephalitogenic in rhesus monkeys as well as in mice and rats, it serves as a single‑antigen translational backbone [1]. Laboratory groups can first validate therapeutic candidates in SJL/J RR‑EAE, then advance directly to primate EAE studies using the same peptide, maintaining antigen consistency and facilitating regulatory‑aligned IND‑enabling data generation.

Quote Request

Request a Quote for MOG (92 C106), mouse, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.